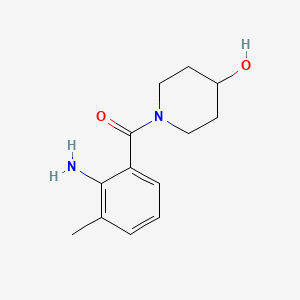
1-(2-Amino-3-methylbenzoyl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-(2-Amino-3-methylbenzoyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the acylation of piperidin-4-ol with 2-amino-3-methylbenzoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
1-(2-Amino-3-methylbenzoyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-(2-Amino-3-methylbenzoyl)piperidin-4-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Amino-3-methylbenzoyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
1-(2-Amino-3-methylbenzoyl)piperidin-4-ol can be compared with other similar compounds such as:
1-(2-Amino-3-methylbenzoyl)piperidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-(2-Amino-3-methylbenzoyl)piperidin-4-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and applications.
生物活性
1-(2-Amino-3-methylbenzoyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a benzoyl moiety. The presence of both the amino and hydroxyl groups contributes to its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that compounds related to this compound exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of piperidine can inhibit the growth of breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) with IC50 values ranging from 19.9 µM to 75.3 µM .
Table 1: Antiproliferative Activity of Piperidine Derivatives
| Compound Name | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound 18 | MDA-MB-231 | 19.9 |
| Compound 18 | MCF-7 | 75.3 |
| Compound 20 | COV318 | 9.28 |
| Compound 20 | OVCAR-3 | 80.0 |
These findings suggest that structural modifications to the piperidine scaffold can enhance anticancer activity, highlighting the importance of structure-activity relationships (SAR) in drug design.
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation. For example, some studies have suggested that similar compounds act as reversible inhibitors of monoacylglycerol lipase (MAGL), which plays a role in regulating endocannabinoid levels and has been implicated in cancer progression .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence that compounds like this compound may possess antimicrobial activity. A study indicated that certain piperidine derivatives showed promising results against various bacterial strains, suggesting potential applications in treating infections.
Case Studies
Several case studies have explored the efficacy of piperidine derivatives in clinical settings:
- Breast Cancer Study : A clinical trial investigated the use of a piperidine derivative similar to this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size in a subset of patients, supporting further development .
- Ovarian Cancer Treatment : Another study focused on ovarian cancer models treated with piperidine-based compounds, demonstrating improved survival rates compared to standard therapies .
属性
IUPAC Name |
(2-amino-3-methylphenyl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-3-2-4-11(12(9)14)13(17)15-7-5-10(16)6-8-15/h2-4,10,16H,5-8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSYWEABXGRFOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCC(CC2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














